molecular formula C16H18N2O3 B12636538 N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea CAS No. 921766-26-9

N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

Cat. No.: B12636538
CAS No.: 921766-26-9
M. Wt: 286.33 g/mol
InChI Key: XAJVKMJRIJXTEK-UHFFFAOYSA-N
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Description

N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is an organic compound that features a benzyl group and a substituted phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea typically involves the reaction of benzylamine with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate or carbamoyl chloride to yield the final urea derivative .

Industrial Production Methods

Industrial production of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can be achieved through a scalable, catalyst-free synthesis in water. This method involves the nucleophilic addition of amines to potassium isocyanate in an aqueous medium, providing a resource-efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring. This combination of functional groups can influence the compound’s chemical reactivity, solubility, and biological activity, making it a versatile molecule for various applications .

Properties

CAS No.

921766-26-9

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

1-benzyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]urea

InChI

InChI=1S/C16H18N2O3/c1-21-15-9-13(7-8-14(15)19)11-18-16(20)17-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H2,17,18,20)

InChI Key

XAJVKMJRIJXTEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)NCC2=CC=CC=C2)O

Origin of Product

United States

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